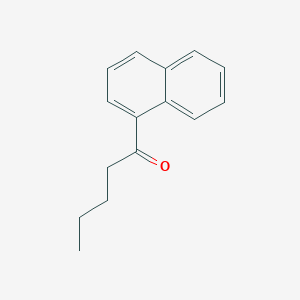

1-Naphthalen-1-yl-pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHVTPJHHPGYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031164 | |

| Record name | Butyl naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-60-0 | |

| Record name | Butyl naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Naphthalen 1 Yl Pentan 1 One and Its Structural Analogues

Regioselective Acylation Strategies for Naphthalene (B1677914) Core Functionalization

The introduction of the acyl group onto the naphthalene ring is a critical step that dictates the final structure of the product. The inherent reactivity of the naphthalene system presents challenges in achieving the desired regioselectivity.

Friedel-Crafts Acylation: Mechanistic Pathways and Regioselectivity Challenges in Naphthalene Systems

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, its application to naphthalene is nuanced due to the differing reactivity of the α (C1) and β (C2) positions. The regiochemical outcome is highly dependent on reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.

Mechanistic Pathways: The reaction proceeds via the formation of a highly electrophilic acylium ion (R-C≡O⁺) from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key determinant of the reaction's regioselectivity.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest. Attack at the α-position (C1) leads to an arenium ion intermediate that is more stabilized by resonance. Specifically, the positive charge can be delocalized over two resonance structures while keeping one of the aromatic rings intact. This greater stabilization of the transition state leading to the α-product results in a lower activation energy, making 1-acylnaphthalene the predominant product under these conditions.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The more sterically hindered 1-acylnaphthalene can undergo deacylation and rearrangement to the thermodynamically more stable 2-acylnaphthalene. The β-product is sterically less hindered, with reduced interaction between the acyl group and the hydrogen at the C8 position (a peri-hydrogen interaction). This greater stability makes the 2-substituted product the major isomer when the reaction is allowed to reach equilibrium at elevated temperatures.

| Control Type | Favored Position | Key Factor |

| Kinetic | α (C1) | More stable resonance intermediate |

| Thermodynamic | β (C2) | Lower steric hindrance, greater product stability |

Intramolecular Cyclization Routes for Acylnaphthalene Ring Closure

Intramolecular cyclization offers a powerful alternative for constructing the acylnaphthalene system, often providing excellent regiocontrol. These methods typically involve the formation of a tethered precursor that undergoes ring closure onto the naphthalene nucleus.

One effective strategy is the intramolecular Friedel-Crafts acylation of a suitably substituted naphthalene derivative. For example, a naphthalene moiety with a carboxylic acid or acyl chloride at the end of a side chain can be induced to cyclize. This is a common method for synthesizing tetralones, which can then be dehydrogenated to form the corresponding naphthyl ketones. organic-chemistry.orgmasterorganicchemistry.com The position of the side chain on the naphthalene ring predetermines the position of the resulting acyl group, thus overcoming the regioselectivity issues of intermolecular reactions.

Another advanced approach involves the electrophilic cyclization of alkynes. Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to yield substituted naphthalenes. nih.gov This process is believed to proceed through the anti-attack of an electrophile and the aromatic ring on the alkyne, forming a cationic intermediate that, after deprotonation and dehydration, yields the naphthalene core. nih.gov Similarly, the cyclization of analogous 1-aryl-3-alkyn-2-ones can produce 3-halo-2-naphthols. nih.gov

Carbon-Carbon Bond Formation for Pentanone Moiety Construction

Once the naphthalene core is appropriately functionalized, the next critical phase is the construction of the five-carbon pentanone side chain.

Multicomponent Reactions and Aldol (B89426) Condensations for Ketone Chain Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. While specific MCRs for the direct synthesis of 1-naphthalen-1-yl-pentan-1-one are not extensively documented, the principles of MCRs can be applied to construct the pentanone chain. For instance, a three-component reaction could potentially involve a naphthyl organometallic reagent, an appropriate electrophile, and a carbonyl-containing component to build the ketone functionality in a convergent manner.

A more classical and widely applied method for carbon-carbon bond formation in ketone synthesis is the aldol condensation. semanticscholar.org This reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. semanticscholar.org

A relevant variant is the Claisen-Schmidt condensation , which is a type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. unacademy.com For the synthesis of a precursor to this compound, 1-naphthaldehyde (B104281) could be reacted with butan-2-one in the presence of a base. The enolate of butan-2-one would act as the nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. The resulting β-hydroxy ketone could then be dehydrated and subsequently reduced to yield the saturated pentanone side chain.

Mechanism of Aldol Addition (Base-Catalyzed):

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone (e.g., butan-2-one) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 1-naphthaldehyde).

Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to give the β-hydroxy ketone.

Multi-carbon Homologation of Aryl Ketones via Ligand-Promoted C-C Bond Cleavage and Cross-Coupling

Recent advances in transition metal catalysis have provided innovative methods for the homologation of ketones. A notable strategy involves the multi-carbon homologation of aryl ketones through a ligand-promoted C-C bond cleavage and subsequent cross-coupling with alkenols. nhqhblog.tech This palladium-catalyzed process allows for the extension of the carbon chain of an aryl ketone.

In a potential synthetic route to this compound, a simpler naphthyl ketone, such as 1-acetylnaphthalene, could be converted to a derivative like an oxime ester. This substrate could then undergo a palladium-catalyzed Heck-type cross-coupling with an appropriate alkenol, such as pent-1-en-3-ol, to introduce the remaining part of the pentanone chain. This methodology offers high chemo- and regioselectivity. nhqhblog.tech

Strategic Application of Named Reactions in Naphthyl Ketone Synthesis

Several named reactions in organic chemistry are strategically employed in the synthesis of naphthyl ketones, each offering specific advantages in terms of regioselectivity, functional group tolerance, or the nature of the starting materials.

| Named Reaction | Description | Strategic Application in Naphthyl Ketone Synthesis |

| Fries Rearrangement | The rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org | This reaction is particularly useful for synthesizing hydroxy-naphthyl ketones. A naphthyl ester can be rearranged to introduce an acyl group onto the naphthalene ring, with the position of the hydroxyl group directing the acylation. The reaction is ortho and para selective, and the regioselectivity can often be controlled by temperature. byjus.com |

| Houben-Hoesch Reaction | The acylation of electron-rich aromatic compounds (like polyhydric phenols or their ethers) with a nitrile in the presence of a Lewis acid and hydrogen chloride. wikipedia.org | This reaction is advantageous for the synthesis of polyhydroxy or polyalkoxy naphthyl ketones, as it works well with highly activated aromatic rings where Friedel-Crafts acylation might lead to multiple acylations or other side reactions. thermofisher.comnih.gov |

| Darzens Condensation | The reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.org | While not a direct method for synthesizing the final ketone, the Darzens condensation can be used for the homologation of a naphthyl aldehyde or a simpler naphthyl ketone. organic-chemistry.org The resulting glycidic ester can be hydrolyzed and decarboxylated to yield a ketone with an extended carbon chain. mychemblog.com |

Nazarov Cyclization in the Synthesis of Fused Naphthalene Ketones

The Nazarov cyclization is a powerful tool in organic synthesis for the construction of cyclopentenones via the 4π-electrocyclic ring closure of divinyl ketones, typically catalyzed by a Lewis acid or protic acid. wikipedia.orgthermofisher.com This reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product. wikipedia.org While traditionally used for cyclopentenone synthesis, the principles of electrocyclization can be extended to the formation of more complex, fused polycyclic aromatic ketones that bear a structural resemblance to derivatives of this compound.

An analogous 6π-electrocyclization process has been demonstrated in the iodine-mediated synthesis of benzo[a]fluorenones from yne-enones. nih.gov In this methodology, the reaction of o-alkynylarene chalcones with iodine in acetic acid leads to the formation of a vinyl indenone intermediate. This intermediate then undergoes a 6π disrotatory electrocyclic ring closure under thermal conditions, followed by aromatization to yield the benzo[a]fluorenone core. nih.gov This strategy highlights how electrocyclization reactions can be employed to construct fused ring systems, a key approach for accessing complex structural analogues of naphthyl ketones.

| Starting Material | Reagents | Product | Yield (%) |

| o-Alkynylarene chalcone (B49325) | I2, Acetic Acid | Benzo[a]fluorenone | Varies |

This table illustrates a general transformation for the synthesis of benzo[a]fluorenones via an iodine-mediated cyclization, representing a synthetic strategy analogous to the Nazarov cyclization for the formation of fused aromatic ketones.

Dieckmann-Type Cyclizations for Substituted Naphthalene-Based Structures

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is base-catalyzed to form a β-keto ester. purechemistry.orgwikipedia.org This reaction is a cornerstone in the synthesis of five- and six-membered rings and is particularly useful for constructing substituted naphthalene-based structures, such as tetralones, which are hydrogenated precursors to naphthalenes. fiveable.melibretexts.orgopenstax.orglibretexts.orglibretexts.org

The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester in an intramolecular fashion. purechemistry.orgwikipedia.org Subsequent elimination of an alkoxide group yields a cyclic β-keto ester. purechemistry.orgwikipedia.org This product can then be further manipulated, for instance, through hydrolysis and decarboxylation, to afford a cyclic ketone. libretexts.orgopenstax.org This methodology provides a powerful route to substituted tetralone and, by extension, naphthalene-based ketones. For example, a homoconjugate addition followed by a decarboxylative Dieckmann cyclization has been utilized to provide arene-fused cyclic β-ketoesters. organic-chemistry.org

| Starting Diester | Base | Product | Ring Size |

| 1,6-Diester | Sodium Ethoxide | 5-membered cyclic β-keto ester | 5 |

| 1,7-Diester | Sodium Ethoxide | 6-membered cyclic β-keto ester | 6 |

This table provides a general overview of the Dieckmann condensation, showcasing its utility in forming five- and six-membered cyclic β-keto esters, which are key intermediates in the synthesis of substituted naphthalene-based structures.

Blaise Reaction and Palladium-Catalyzed Cyclizations for Naphthalene Derivatives

The Blaise reaction offers a valuable method for the synthesis of β-ketoesters or β-enamino esters from the reaction of a nitrile with an α-haloester in the presence of zinc metal. wikipedia.orgjk-sci.comchem-station.comorganic-chemistry.org The reaction proceeds through the formation of an organozinc intermediate from the α-haloester, which then adds to the nitrile. wikipedia.orgorganic-chemistry.org Hydrolysis of the resulting metalloimine intermediate can be controlled to yield either the β-ketoester (acidic workup) or the β-enamino ester (basic workup). jk-sci.comorganic-chemistry.org This reaction provides a powerful tool for constructing the core structure of various ketone derivatives. While direct applications to complex naphthalene systems are less common, the Blaise reaction's ability to generate the β-ketoester functionality makes it a potentially useful step in a multi-step synthesis of functionalized this compound analogues. pondiuni.edu.in

Palladium-catalyzed cyclizations have emerged as highly versatile and efficient methods for the synthesis of substituted naphthalenes. acs.orgacs.orgnih.gov These reactions often involve the annulation of alkynes, where two new carbon-carbon bonds are formed in a single step. acs.org For instance, the palladium-catalyzed carboannulation of internal alkynes allows for the preparation of a wide variety of highly substituted naphthalenes in excellent yields and with tolerance for numerous functional groups. acs.org Another approach involves the coupling of an aryl iodide with two equivalents of a ketone, proceeding through a sequential ketone α-arylation and subsequent annulation to regioselectively generate disubstituted and tetrasubstituted naphthalenes. acs.org Palladium carbene-enabled annulations also provide an efficient route to the naphthalene skeleton. researchgate.net

| Reactants | Catalyst | Product | Key Features |

| Internal Alkynes | Palladium complex | Substituted Naphthalenes | Forms two C-C bonds in one step |

| Aryl Iodide + 2 eq. Ketone | Bimetallic Pd complex | Di- and Tetrasubstituted Naphthalenes | Regioselective, sequential α-arylation and annulation |

| Arenes + Alkynes | Palladium Acetate/Silver Acetate | Highly Substituted Naphthalenes | One-pot reaction |

This table summarizes various palladium-catalyzed methods for the synthesis of substituted naphthalenes, highlighting the diversity of reactants and the key features of each approach.

Derivatization and Functional Group Interconversion on the Naphthyl Ketone Scaffold

Introduction and Modification of Heterocyclic Moieties

The introduction and modification of heterocyclic moieties onto the naphthyl ketone scaffold can lead to novel compounds with interesting biological activities and material properties. One approach involves the palladium-catalyzed multicomponent synthesis of quinazolinones, where substrates like 1-iodonaphthalene (B165133) can be incorporated to produce 2-(naphthalen-1-yl)-substituted quinazolinones. mdpi.com

Another strategy involves the enantioselective sulfa-Michael addition of thiols to chalcone derivatives. In a relevant study, naphthalene-1-thiol was added to trans-chalcones in the presence of a bifunctional cinchona/sulfonamide organocatalyst to produce chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess. nih.govsemanticscholar.org These sulfide-containing products can be further oxidized to the corresponding sulfones, introducing a new functional group and modifying the electronic and steric properties of the molecule. semanticscholar.org

Halogenation and Other Substituent Manipulations on the Naphthalene Ring

The functionalization of the naphthalene ring of naphthyl ketones can be achieved through various substitution reactions. The regioselectivity of these reactions is influenced by both electronic and steric factors. In Friedel-Crafts acylation of naphthalene, substitution at the 1-position (α-position) is generally kinetically favored due to the greater stability of the carbocation intermediate, which allows for the preservation of a complete benzene (B151609) ring in some resonance structures. stackexchange.com However, under conditions that favor thermodynamic control or with bulky acylating agents, the 2-substituted (β) product can be formed preferentially due to reduced steric hindrance. stackexchange.commyttex.net The choice of solvent can also influence the α/β isomer ratio. myttex.net

Halogenation of the naphthalene ring can be achieved through electrophilic aromatic substitution. For this compound, the existing acyl group is a deactivating, meta-directing group for the benzene ring it is attached to. However, in the context of the naphthalene ring system, its influence directs incoming electrophiles to the 5- and 8-positions of the naphthalene nucleus.

| Reaction | Reagents | Preferred Position of Substitution | Influencing Factors |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | 1-position (kinetic) or 2-position (thermodynamic/steric) | Temperature, Solvent, Bulk of Acyl Group |

| Electrophilic Halogenation | X2, Lewis Acid | 5- and 8-positions | Deactivating effect of the acyl group |

This table outlines key substituent manipulations on the naphthalene ring, indicating the preferred positions of substitution and the factors that influence the outcome.

Nucleophilic Substitution Reactions on Naphthalene-Containing Ketones

Nucleophilic substitution reactions on the naphthalene ring of naphthyl ketones are generally challenging due to the electron-rich nature of the aromatic system. However, such reactions can be facilitated if the naphthalene ring is substituted with strong electron-withdrawing groups, typically ortho or para to a leaving group. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In such cases, a nucleophilic aromatic substitution (SNAr) can occur via an addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org For a halo-substituted this compound, where the halogen is positioned appropriately relative to an electron-withdrawing group, it could be displaced by a variety of nucleophiles.

Furthermore, the ketone functionality itself can influence reactivity. The α-carbon to the carbonyl group in α-halo ketones is highly susceptible to SN2 reactions. This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C-X bond and stabilizes the transition state. youtube.com Therefore, an α-halogenated derivative of this compound would be expected to readily undergo substitution at the α-carbon with various nucleophiles.

| Reaction Type | Substrate Requirement | Mechanism | Product |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing group ortho/para to leaving group on the naphthalene ring | Addition-Elimination (Meisenheimer complex) | Naphthalene ring with a new substituent |

| Nucleophilic Substitution at α-carbon | α-halo-1-naphthalen-1-yl-pentan-1-one | SN2 | α-substituted ketone |

This table details the types of nucleophilic substitution reactions possible on naphthalene-containing ketones, the necessary substrate features, the reaction mechanisms, and the resulting products.

Elucidation of Reaction Mechanisms and Chemical Transformation Pathways of 1 Naphthalen 1 Yl Pentan 1 One

Mechanistic Investigations of Carbonyl Group Reactivity

The carbonyl group is the most reactive site in 1-naphthalen-1-yl-pentan-1-one for many chemical transformations. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. In this process, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a protic solvent or an acid to give the final alcohol product.

Several classes of nucleophiles can react with this compound. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that can add an alkyl or aryl group to the carbonyl carbon. For instance, the reaction with methylmagnesium bromide would yield 1-(naphthalen-1-yl)-1-phenylpentan-1-ol after acidic workup. Another important nucleophilic addition is the Wittig reaction, where a phosphorus ylide is used to convert the ketone into an alkene.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |

| Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

The ketone functionality of this compound can undergo both reduction and oxidation, leading to a variety of products.

Reductive Transformations: The most common reductive transformation is the conversion of the ketone to a secondary alcohol, 1-(naphthalen-1-yl)pentan-1-ol. This can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this purpose. Catalytic hydrogenation, employing hydrogen gas and a metal catalyst like palladium, platinum, or nickel, is another effective method. A significant advancement in this area is the asymmetric transfer hydrogenation (ATH), which allows for the enantioselective reduction of aryl ketones. For 1-naphthyl ketones, ruthenium complexes with chiral ligands have been shown to be highly efficient, achieving high conversions and excellent enantioselectivities. acs.org

Oxidative Transformations: The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones. This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of a group attached to the carbonyl carbon. In the case of this compound, there are two possible migrating groups: the naphthyl group and the butyl group. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. Therefore, the migration of the naphthyl group is expected to be favored over the butyl group, leading to the formation of naphthalen-1-yl pentanoate.

Table 2: Summary of Reductive and Oxidative Transformations

| Transformation | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-(Naphthalen-1-yl)pentan-1-ol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(Naphthalen-1-yl)pentan-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA | Naphthalen-1-yl pentanoate |

The reduction of this compound results in the formation of a new stereocenter at the carbonyl carbon. When using achiral reducing agents like NaBH₄ or LiAlH₄, the nucleophilic attack of the hydride can occur from either face of the planar carbonyl group with equal probability, leading to a racemic mixture of (R)- and (S)-1-(naphthalen-1-yl)pentan-1-ol.

Achieving stereochemical control to produce a single enantiomer is a significant goal in organic synthesis, as different enantiomers can have distinct biological activities. wikipedia.org Enantioselective reduction of ketones can be accomplished using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

Several catalytic systems have been developed for the asymmetric reduction of prochiral ketones. These include:

CBS Reagents (Corey-Bakshi-Shibata): These are oxazaborolidine-based catalysts used with borane (B79455) (BH₃) as the reducing agent. They are highly effective for the enantioselective reduction of a wide range of ketones.

Noyori's Ruthenium Catalysts: These catalysts, based on ruthenium complexes with chiral BINAP ligands and a chiral diamine, are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. acs.org For the reduction of 1-naphthyl ketones, these systems have demonstrated the ability to produce the corresponding alcohols with very high enantiomeric excess (ee). acs.org

The transition state models for these reactions explain the origin of the high enantioselectivity. The chiral catalyst creates a chiral environment around the ketone, forcing the hydride to be delivered preferentially to one face of the carbonyl group. For instance, in the BINAL-H reduction, a chair-like transition state is proposed where the bulkier group of the ketone (the naphthyl group) occupies a pseudo-equatorial position to minimize steric interactions, thus directing the hydride attack. uwindsor.ca

Table 3: Enantioselective Reduction of Aryl Ketones with Chiral Catalysts

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

| (R)-CBS catalyst | BH₃ | >90% |

| (S,S)-Noyori Ru-catalyst | H₂ or HCOOH/NEt₃ | >95% |

| BINAL-H | LiAlH₄ | >90% |

Aromatic Ring System Reactivity and Selectivity

While the carbonyl group is the primary site of reactivity, the naphthalene (B1677914) ring system of this compound can also participate in specific reactions, particularly under photochemical or transition-metal-catalyzed conditions.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene, leading to the formation of an oxetane (B1205548). wikipedia.org Acylnaphthalenes are known to undergo this reaction. The reaction is initiated by the absorption of UV light, which promotes the ketone to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state.

The triplet excited state of this compound can then react with an alkene. The mechanism is believed to proceed through the formation of a 1,4-diradical intermediate. The regioselectivity of the cycloaddition is determined by the relative stability of the two possible diradical intermediates that can be formed. Generally, the reaction proceeds to form the more stable diradical. For example, in the reaction with an electron-rich alkene like 2-methyl-2-butene (B146552), the more stable diradical would have the radical on the more substituted carbon of the alkene and the oxygen-centered radical. Subsequent ring closure of this diradical gives the final oxetane product. cambridgescholars.com 1- and 2-naphthaldehydes have been shown to react with 2-methyl-2-butene to yield the corresponding oxetanes. cambridgescholars.com

Table 4: Regioselectivity in the Paternò-Büchi Reaction of Acylnaphthalenes

| Alkene | Major Regioisomer | Rationale |

| 2-Methylpropene | Attack at the less substituted carbon | Formation of the more stable tertiary radical on the alkene. |

| Furan | Attack at the C2-C3 double bond | Formation of a more stable diradical intermediate. |

| Ethyl vinyl ether | High regioselectivity | Stabilization of the radical intermediate by the oxygen atom. nih.gov |

The cleavage of the strong C-C bond between the naphthalene ring and the carbonyl group is a challenging transformation in unstrained ketones. However, this can be achieved using transition metal catalysis, often with the assistance of a directing group. Rhodium catalysts have been shown to be effective in promoting the activation and cleavage of such C-C bonds. researchgate.net

The mechanism typically involves the coordination of the metal to a directing group on the aromatic ketone. This positions the metal in close proximity to the C-C bond, facilitating its oxidative addition to the metal center. The resulting metallacycle can then undergo further reactions, such as reaction with a coupling partner, before reductive elimination to form the final product. While this compound itself lacks a strong directing group, it could be derivatized to include one, such as a pyridine (B92270) or an imine, to facilitate this transformation. For example, rhodium-catalyzed cross-coupling of aryl ketones with boronic acids has been developed, proceeding via quinoline-directed C-C σ-bond activation. researchgate.net This methodology allows for the replacement of the acyl group with an aryl or alkyl group from the boronic acid.

Table 5: Ligand-Promoted C-C Bond Cleavage in Aromatic Ketones

| Catalyst System | Directing Group | Coupling Partner | Product Type |

| [Rh(cod)Cl]₂ | Pyridine | Arylboronic acid | Biaryl |

| Rh(PPh₃)₃Cl | Quinoline | Alkylboronic acid | Alkylated arene |

| [RhCp*Cl₂]₂ | Imine | Alkene | Alkylated arene |

Lewis Acid-Mediated Reactions Yielding Acylnaphthalene Derivatives

The synthesis of this compound and related acylnaphthalene derivatives is prominently achieved through Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction mediated by a strong Lewis acid catalyst. In this reaction, an arene (naphthalene) reacts with an acylating agent, such as pentanoyl chloride or pentanoic anhydride (B1165640), in the presence of a Lewis acid like aluminum chloride (AlCl₃).

The reaction mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, forming a complex. This complex then cleaves, generating a highly electrophilic and resonance-stabilized acylium ion.

Electrophilic Attack: The acylium ion acts as an electrophile and attacks the electron-rich naphthalene ring. The attack at the C-1 (alpha) position is kinetically favored over the C-2 (beta) position due to better stabilization of the resulting carbocation intermediate (arenium ion).

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion to restore the aromaticity of the naphthalene ring, yielding the final 1-acylnaphthalene product.

The choice of Lewis acid and reaction conditions can significantly influence the reaction's efficiency and regioselectivity. While the 1-acyl product is the kinetic product, rearrangement to the more thermodynamically stable 2-acyl isomer can occur under certain conditions. researchgate.netepa.gov

| Lewis Acid | Typical Solvent | General Reactivity |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Carbon disulfide (CS₂), Nitrobenzene (B124822), 1,2-Dichloroethane | Very high, most common catalyst |

| Ferric Chloride (FeCl₃) | Nitrobenzene | Moderate to high |

| Zinc Chloride (ZnCl₂) | None (neat) or organic solvents | Mild, requires higher temperatures |

| Boron Trifluoride (BF₃) | Ethereal solutions, acetic acid | Moderate, often used with anhydrides |

Intramolecular Rearrangement Processes and Their Impact on Molecular Architecture

The rigid structure of the naphthalene core, combined with the steric and electronic properties of the pentanoyl group, makes this compound susceptible to various intramolecular rearrangements. These processes can lead to significant changes in the compound's skeletal framework and stereochemical identity.

1,2-Hydride Shifts and Other Skeletal Rearrangements

A 1,2-hydride shift is an organic rearrangement where a hydrogen atom migrates from one carbon atom to an adjacent atom. libretexts.org This process is typically driven by the formation of a more stable carbocation intermediate. quora.comwikipedia.orgchegg.com While a classic 1,2-hydride shift might occur within the pentanoyl chain under specific reaction conditions that generate a carbocation, a more pertinent skeletal rearrangement for this class of compounds is the acid-catalyzed migration of the acyl group itself.

The Friedel-Crafts acylation of naphthalene is considered a reversible process. researchgate.net Under thermodynamic control (e.g., higher temperatures or longer reaction times), the kinetically favored this compound can undergo rearrangement to the more stable 2-naphthalen-1-yl-pentan-1-one. This transformation is believed to proceed through de-acylation followed by re-acylation at the more thermodynamically stable C-2 position. This represents a significant skeletal rearrangement, altering the fundamental connectivity of the molecule.

Stereomutations of Conformational Enantiomers in Peri-Substituted Acylnaphthalenes

The term "stereomutation" refers to the interconversion of stereoisomers. In 1-acylnaphthalenes, the rotation of the acyl group around the single bond connecting it to the naphthalene ring is sterically hindered by the hydrogen atom at the C-8 position (the peri-hydrogen). researchgate.net This restricted rotation gives rise to distinct, non-superimposable conformations.

For naphthalenes bearing substituents in both the 1 and 8 (peri) positions, this restricted rotation can lead to the existence of stable, separable conformational enantiomers (atropisomers). acs.org Although this compound lacks a second peri-substituent, the principle of hindered rotation is still highly relevant. The interaction between the carbonyl oxygen of the pentanoyl group and the peri-hydrogen creates a significant energy barrier to rotation. Molecular mechanic calculations indicate that the plane of the acyl substituent is nearly orthogonal to the plane of the naphthalene ring to minimize this steric clash. acs.org

The interconversion between these conformers (a form of stereomutation) can be studied using dynamic NMR spectroscopy. The energy barrier for this rotation is a function of the steric bulk of the acyl group. Research on related 1-acylnaphthalenes has quantified these barriers. acs.org

| Acyl Group | Compound Studied | Rotational Barrier (kcal mol⁻¹) |

|---|---|---|

| Acetyl | 1-Acetyl-8-phenylnaphthalene | >14 |

| Various Acyl Groups | 1,8-Diacylnaphthalenes | 6.7 - 14.6 |

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy stands as an unparalleled tool for the detailed structural and dynamic investigation of 1-Naphthalen-1-yl-pentan-1-one, offering insights into its atomic connectivity, three-dimensional arrangement, and internal motions.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) for Connectivity and Constitution

The molecular constitution of this compound is unequivocally established through one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data for each unique proton and carbon environment within the molecule. For this compound, the experimentally determined chemical shifts are as follows rsc.org:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2' | 7.86-7.80 (m) | 127.1 |

| H-3' | 7.58-7.44 (m) | 125.8 |

| H-4' | 7.58-7.44 (m) | 128.4 |

| H-5' | 7.94 (d, J = 8.0 Hz) | 126.4 |

| H-6' | 7.58-7.44 (m) | 127.8 |

| H-7' | 7.86-7.80 (m) | 130.2 |

| H-8' | 8.54 (d, J = 8.0 Hz) | 124.4 |

| C-1' | - | 136.5 |

| C-4a' | - | 132.3 |

| C-8a' | - | 134.0 |

| C=O | - | 205.1 |

| CH₂ (α) | 3.03 (t, J = 7.4 Hz) | 42.1 |

| CH₂ (β) | 1.79-1.71 (m) | 26.9 |

| CH₂ (γ) | 1.46-1.38 (m) | 22.5 |

| CH₃ (δ) | 0.95 (t, J = 7.4 Hz) | 14.0 |

Interactive Data Table: Click on headers to sort.

The downfield chemical shift of the carbonyl carbon at 205.1 ppm is characteristic of a ketone. The aromatic region of the ¹H NMR spectrum displays a complex multiplet pattern consistent with a 1-substituted naphthalene (B1677914) ring. The aliphatic region shows a triplet for the α-methylene protons, multiplets for the β- and γ-methylene protons, and a triplet for the terminal methyl group, which is typical for a pentanoyl chain.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling network within the pentanoyl chain. Cross-peaks would be expected between the α-CH₂ (δ 3.03) and β-CH₂ (δ ~1.75) protons, between the β-CH₂ and γ-CH₂ (δ ~1.42) protons, and between the γ-CH₂ and the terminal CH₃ (δ 0.95) protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, the proton signal at 3.03 ppm would correlate with the carbon signal at 42.1 ppm.

Elucidation of Stereochemistry and Conformational Preferences via NMR

Due to the steric hindrance between the carbonyl oxygen and the hydrogen at the 8-position (the peri-hydrogen) of the naphthalene ring, the pentanoyl group is not expected to be coplanar with the aromatic system. NMR studies on analogous 1-acylnaphthalenes have shown that the acyl group adopts a twisted conformation relative to the naphthalene ring acs.orgacs.org. This twisting creates a chiral axis, and if the rotation around the naphthalene-carbonyl bond is slow enough on the NMR timescale, it can lead to the observation of distinct signals for atoms in the resulting diastereotopic environments. However, for this compound at room temperature, the rotation is typically fast, resulting in averaged signals. Low-temperature NMR experiments would be necessary to potentially resolve these conformers.

Dynamic NMR Studies for Rotational Barriers and Interconversion Kinetics

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes, such as the rotation around the C(naphthyl)–C(carbonyl) bond in 1-acylnaphthalenes. By monitoring the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be determined.

For 1-acylnaphthalenes, the primary steric interaction governing the rotational barrier is between the carbonyl group and the peri-hydrogen (H-8). Studies on similar hindered aromatic ketones have shown that the free energies of activation for this rotation can range from approximately 8 to 20 kcal/mol, depending on the size of the acyl substituent acs.orgacs.orgrsc.org. As the temperature is lowered, the rate of rotation decreases. If the molecule contains a prochiral group, the signals for the diastereotopic nuclei will broaden, coalesce, and then resolve into two separate signals at the slow exchange limit. From the coalescence temperature and the chemical shift difference between the exchanging sites, the rate constant and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For this compound, such a study would provide quantitative data on the energetic cost of rotating the pentanoyl group past the peri-hydrogen.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural features of this compound through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of a this compound sample and confirming its identity. The compound would exhibit a characteristic retention time in the gas chromatogram, and the mass spectrometer would provide a mass spectrum for the eluting peak.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•) at m/z 212, corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting ions. Key expected fragmentation pathways include:

α-Cleavage: The most characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can occur in two ways:

Loss of the butyl radical (•C₄H₉), leading to the formation of the stable 1-naphthoyl cation at m/z 155. This is often the base peak.

Loss of the naphthyl radical (•C₁₀H₇), resulting in the pentanoyl cation at m/z 85.

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-γ-carbon bond. This would result in the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 156.

A summary of the predicted major fragments is provided in the table below.

| m/z | Predicted Fragment Ion | Formation Pathway |

| 212 | [C₁₅H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₁₀H₇CO]⁺ | α-Cleavage (Loss of •C₄H₉) |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation (from cleavage of the acyl group) |

| 85 | [C₄H₉CO]⁺ | α-Cleavage (Loss of •C₁₀H₇) |

Interactive Data Table: Click on headers to sort.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structural features: the naphthalene ring, the ketone carbonyl group, and the aliphatic pentanoyl chain.

The most prominent absorption band would be the strong C=O stretching vibration of the ketone, typically appearing in the 1680-1700 cm⁻¹ region. The conjugation of the carbonyl group with the aromatic naphthalene ring is expected to shift this absorption to a lower wavenumber compared to a simple aliphatic ketone. Aromatic C=C stretching vibrations from the naphthalene ring would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations are expected just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons of the pentyl chain.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Aliphatic C-H | Bending | 1375 - 1470 | Medium |

| Aromatic C-H | Bending (Out-of-Plane) | 770 - 810 | Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic structure of the naphthalene chromophore. mdpi.comresearchgate.net Naphthalene and its derivatives are known to exhibit strong absorption in the ultraviolet region due to π-π* transitions within the conjugated aromatic rings. mdpi.com

The spectrum is expected to show multiple absorption bands characteristic of the naphthalene system. The introduction of the pentanoyl substituent on the ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.comresearchgate.net In addition to the intense π-π* transitions, a much weaker n-π* transition associated with the non-bonding electrons of the carbonyl oxygen may be observed, though it is often obscured by the stronger absorptions of the aromatic system.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthalene Ring | 220 - 320 |

| n → π | Carbonyl Group | 300 - 350 |

X-ray Diffraction for Solid-State Molecular Structure Elucidation

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be resolved. This would confirm the connectivity of the pentanoyl chain to the naphthalene ring at the 1-position. Furthermore, the analysis would reveal important details about the crystal packing, including intermolecular interactions such as van der Waals forces or potential π-π stacking between the naphthalene rings of adjacent molecules, which govern the bulk properties of the solid material.

Other Advanced Spectroscopic and Analytical Methods for Comprehensive Characterization

For a truly comprehensive characterization of this compound, other advanced analytical methods are often employed in conjunction with the techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. 2D NMR techniques like COSY and HSQC would be used to establish the complete bonding network.

Fluorescence Spectroscopy: As naphthalene and its derivatives are often fluorescent, this technique can be used to study its emissive properties and excited electronic states. mdpi.comresearchgate.net Measuring the fluorescence spectrum would provide data on the molecule's photophysical characteristics.

Computational Chemistry and Theoretical Approaches to 1 Naphthalen 1 Yl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn govern its reactivity and physical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are used to determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization or energy minimization. For 1-naphthalen-1-yl-pentan-1-one, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Theoretical studies on related naphthalene (B1677914) derivatives have utilized DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, to investigate structural and electronic properties. researchgate.net This level of theory provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization process for this compound would involve starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation and adjusting the nuclear positions until a stationary point on the potential energy surface is found. The resulting minimized geometry corresponds to a stable conformation of the molecule.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for its good performance with organic molecules. |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p). |

| Solvation Model | Polarizable Continuum Model (PCM) | Used to approximate the effect of a solvent on the molecule's geometry and energy. |

| Optimization Algorithm | Berny algorithm | An efficient algorithm for finding the minimum energy structure. |

For studying this compound in a more complex environment, such as in solution or interacting with a biological macromolecule, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are highly effective. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. wikipedia.orggaussian.com

In an ONIOM calculation, the system is partitioned into layers that are treated with different levels of theory. wikipedia.orggaussian.com For this compound interacting with a larger system, the core part of the molecule (e.g., the naphthalene ring and the carbonyl group) where the chemistry of interest occurs would be treated with a high-level quantum mechanics method (the QM layer). The surrounding environment (e.g., the pentyl chain and solvent molecules) would be treated with a more computationally efficient molecular mechanics force field (the MM layer). researchgate.net This multi-layered approach allows for the accurate modeling of large systems at a manageable computational cost. wikipedia.orggaussian.com The ONIOM method can be used to calculate energies, gradients, and vibrational frequencies. wikipedia.org

Molecular Dynamics Simulations for Conformational Space Exploration

The pentyl chain of this compound provides it with significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the accessible conformations of a molecule over time. nih.govlambris.com

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are not only used to predict structures and energies but also to calculate spectroscopic parameters that can be directly compared with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic compounds. rsc.org The prediction of NMR chemical shifts using computational methods can greatly aid in the assignment of experimental spectra. rsc.org

Quantum mechanical calculations, particularly DFT, can be used to predict NMR chemical shifts. rsc.org The procedure typically involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). More advanced approaches may involve averaging the chemical shifts over multiple conformations obtained from a molecular dynamics simulation to account for conformational flexibility. nih.gov Additionally, machine learning algorithms trained on large datasets of experimental and calculated chemical shifts have shown promise in accurately predicting NMR spectra. nih.govdoaj.org

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| DFT (e.g., GIAO) | Calculates magnetic shielding tensors from first principles. | Provides a direct link to the electronic structure. | Can be computationally expensive, sensitive to the choice of functional and basis set. github.io |

| QM/MM | Combines quantum mechanics for a core region with molecular mechanics for the environment. nih.gov | Can model solvent and other environmental effects on chemical shifts. nih.gov | The accuracy depends on the partitioning of the system. researchgate.net |

| Machine Learning | Uses algorithms trained on existing spectral data to predict chemical shifts. nih.govdoaj.org | Very fast and can be highly accurate for known compound classes. rsc.orgnih.gov | Accuracy depends on the quality and diversity of the training data. nih.gov |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Computational methods can be used to calculate these vibrational frequencies and their corresponding intensities, allowing for the simulation of the IR spectrum.

After a DFT geometry optimization, a frequency calculation is typically performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration. The calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is commonly applied to improve agreement. Theoretical studies on naphthalene have shown that DFT calculations at the B3LYP/6-311++G** level of theory can accurately reproduce experimental vibrational spectra. researchgate.net The calculated IR spectrum for this compound would show characteristic peaks for the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic parts, and various bending and stretching modes of the naphthalene ring. msu.edu

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the pathway of a chemical reaction is fundamental to controlling and optimizing chemical processes. Computational chemistry offers robust methods to map out the energy landscape of a reaction, identifying reactants, products, and the high-energy transition state that connects them.

A transition state (TS) search is a computational procedure to locate the specific molecular geometry that represents the energy maximum along the reaction coordinate but is a minimum in all other degrees of freedom. Finding this first-order saddle point on the potential energy surface is crucial for understanding the kinetics of a reaction, as the energy difference between the reactants and the transition state determines the activation energy.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. An IRC calculation thus confirms that the located transition state indeed connects the desired reactants and products.

For a reaction involving this compound, such as its reduction to the corresponding alcohol, computational chemists would first propose a plausible mechanism. Then, they would use quantum chemical methods, like Density Functional Theory (DFT), to locate the geometry of the transition state. An IRC calculation would follow to trace the path from the transition state to the ketone (reactant) and the alcohol (product), providing a detailed, step-by-step view of the chemical transformation.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. Computational methods allow for the calculation of various electronic properties that act as descriptors of reactivity.

Frontier Molecular Orbitals (FMOs)

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO is likely to be centered on the carbonyl group, which is electron-deficient. This distribution indicates that the molecule would likely act as a nucleophile via its naphthalene ring in reactions with electrophiles, and as an electrophile at the carbonyl carbon in reactions with nucleophiles. A computational study on a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, calculated a HOMO-LUMO energy gap of 3.765 eV using DFT at the B3LYP-D3BJ/def2-TZVP level of theory iucr.org.

Interactive Data Table: Frontier Molecular Orbital Energies for a Naphthyl Ketone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.543 |

| LUMO | -2.778 |

| HOMO-LUMO Gap | 3.765 |

Data is for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone and is illustrative of the type of data obtained for naphthyl ketones.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Nucleophiles are attracted to the blue regions, while electrophiles are attracted to the red regions.

For this compound, an MEP map would show a region of negative electrostatic potential around the carbonyl oxygen atom, indicating its nucleophilic character and its propensity to act as a hydrogen bond acceptor. Conversely, a region of positive potential would be expected around the carbonyl carbon, highlighting its electrophilic nature. A computational analysis of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone revealed that the electrostatic potential ranged from −35.80 kcal/mol (red) to 51.87 kcal/mol (blue) iucr.org.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (e.g., relating structure to chemical reactivity or analytical properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as their chemical reactivity or an analytical property like retention time in chromatography. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the measured property.

Molecular descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D connectivity of atoms (e.g., branching indices).

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area).

Quantum Chemical: Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment).

For a series of substituted this compound derivatives, a QSAR model could be developed to predict their reactivity in a particular reaction. For example, the rate constants for the reaction of these ketones with a nucleophile could be measured experimentally. Then, a QSAR model could be constructed by correlating these rate constants with calculated descriptors for each derivative. Such a model might reveal that the reactivity is strongly influenced by the electronic properties of the substituent on the naphthalene ring, as captured by quantum chemical descriptors.

A study on substituted naphthalen-1-yl-acetic acid hydrazides demonstrated the utility of QSAR in understanding their antimicrobial activity. The model revealed the importance of the partition coefficient (log P) and the energy of the HOMO in describing the observed biological activity nih.gov. While this is a biological context, the same principles apply to developing QSAR models for chemical reactivity and properties.

Interactive Data Table: Example Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

By employing these computational and theoretical methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and the design of new molecules with desired properties.

Applications and Future Directions in Chemical Research

1-Naphthalen-1-yl-pentan-1-one as a Key Synthetic Intermediate

The molecular structure of this compound, which combines a rigid, planar naphthalene (B1677914) core with a flexible ketone-containing alkyl chain, makes it a valuable and versatile building block in organic synthesis. Ketones are highly prevalent commercial building blocks and can participate in a vast array of complexity-building transformations. researchgate.netrsc.org

Artificial molecular motors, which convert energy into controlled, directional motion on a nanoscale, represent a frontier in chemistry and nanotechnology. scispace.comrsc.org The construction of these complex machines relies on the synthesis of highly specialized molecular components. Naphthalene-based ketones are among the most common and crucial building blocks used to synthesize the stationary "stator" or sterically bulky "upper half" of overcrowded alkene-based molecular motors. acs.orgnih.gov

The typical synthesis for these components involves a Friedel–Crafts acylation of naphthalene, followed by a Nazarov cyclization to create a five-membered ring structure fused to the naphthalene system. acs.orgnih.gov While specific syntheses often use reagents like methacryloyl chloride, this compound exemplifies the core structure—a naphthyl group acylated at the 1-position—that is foundational to this process. The ketone functionality serves as a critical reactive handle for subsequent steps that form the final, complex motor assembly. The rigid and sterically demanding nature of the naphthyl group is essential for creating the crowded environment necessary for the motor's ratcheting, unidirectional rotation. acs.org

The naphthalene moiety is a key component in a wide range of functional materials due to its unique electronic and photophysical properties. researchgate.netlifechemicals.com As a stable, π-conjugated aromatic system, it is a frequent substructure in synthetic dyes, pigments, and advanced materials for optical and electronic applications. researchgate.netlifechemicals.com Aromatic ketones like 2-naphthyl phenyl ketone are known precursors for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds.

In this context, this compound serves as a valuable precursor. The naphthalene core provides the foundational optoelectronic properties, while the ketone group offers a site for chemical modification. Through reactions such as condensation, cyclization, or polymerization, the molecule can be elaborated into more complex, conjugated systems suitable for use in organic electronics or as functional dyes. The ability to precisely design and synthesize such organic building blocks is fundamental to the development of new functional materials. hilarispublisher.com

Design and Synthesis of Chemically Functionalized Analogues for Specific Research Objectives

The naphthyl ketone scaffold is a privileged structure in catalysis and methodology development. By modifying the core of this compound, researchers can design new molecules with tailored properties for specific applications in asymmetric synthesis and for exploring new chemical reactions.

The development of catalysts that can control the stereochemical outcome of a reaction is a central goal of organic synthesis. The binaphthyl scaffold, which features two naphthalene units linked together, is a cornerstone of many "privileged ligands" used in asymmetric catalysis. nih.govacs.org These ligands derive their effectiveness from their rigid C2-symmetric structure and well-defined chiral pockets.

While not a binaphthyl derivative itself, this compound represents the fundamental naphthyl ketone unit that can be incorporated into these larger, more complex ligand systems. For instance, new classes of ligands based on acylated 2-amino-1,1'-binaphthyl (NOBINAc) have been developed for highly enantioselective palladium-catalyzed C–H activation reactions. nih.govresearchgate.net These ligands combine the axial chirality of the binaphthyl scaffold with the coordinating properties of an amide group. The development of such ligands has led to significant improvements in enantioselectivity for challenging reactions. nih.govacs.org

Furthermore, the asymmetric reduction of naphthyl ketones is itself a widely studied benchmark reaction for evaluating new chiral catalysts. Ruthenium complexes, in particular, have been designed for the asymmetric transfer hydrogenation of 1-naphthyl ketones, achieving nearly perfect enantioselectivity (>99.9% ee) and yielding valuable chiral 1-naphthyl alcohols. acs.orgacs.org

Table 1: Asymmetric Reduction of Naphthyl Ketones with Chiral Ru(II) Catalysts This table presents representative data on the asymmetric transfer hydrogenation of various 1-naphthyl ketones using a chiral Ruthenium catalyst, demonstrating the high efficiency and enantioselectivity achievable for this class of compounds.

| Substrate (Naphthyl Ketone) | Catalyst Loading (S/C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Acetonaphthone | 1000 | 1 | 100 | 99.1 |

| 1'-(4-Fluoro)acetonaphthone | 1000 | 2 | 100 | >99.9 |

| 1'-(4-Chloro)acetonaphthone | 1000 | 2 | 100 | >99.9 |

| 1'-(4-Bromo)acetonaphthone | 1000 | 2 | 100 | >99.9 |

| 1'-Propiophenone | 1000 | 2 | 100 | >99.9 |

Data sourced from a study on ansa-Ru(II) complexes. acs.org

The synthesis of naphthyl ketones presents unique challenges, particularly concerning regioselectivity. The Friedel-Crafts acylation of naphthalene can produce a mixture of 1-acyl (alpha) and 2-acyl (beta) isomers. For example, the reaction of naphthalene with acetyl chloride in nitrobenzene (B124822) typically yields about 35% of the 1-isomer and 65% of the 2-isomer. google.com The development of methodologies to selectively synthesize one isomer is therefore a significant research objective.

One novel pathway involves the pre-formation of a complex between the acyl chloride and a Friedel-Crafts reagent (like aluminum chloride) before its reaction with naphthalene. Carrying out this reaction in specific solvents, such as ethylene (B1197577) dichloride, has been shown to produce substantially pure 1-naphthyl ketones, avoiding the formation of significant quantities of the 2-naphthyl isomer. google.com This method provides a direct and selective route to compounds like this compound.

Table 2: Regioselectivity in the Synthesis of Naphthyl Ketones This table illustrates the effect of reaction methodology on the isomeric product distribution in the Friedel-Crafts acylation of naphthalene.

| Reaction Conditions | Acylating Agent | Major Product Isomer | Notes |

|---|---|---|---|

| Standard Friedel-Crafts (in Nitrobenzene) | Acetyl Chloride | 2-Naphthyl Methyl Ketone (~65%) | Produces a mixture of 1- and 2-isomers. google.com |

| Pre-formed AlCl₃ Complex (in Ethylene Dichloride) | Acetyl Chloride | 1-Naphthyl Methyl Ketone | Yields substantially pure 1-isomer. google.com |

| Pre-formed AlCl₃ Complex (in Ethylene Dichloride) | Benzoyl Chloride | 1-Naphthyl Phenyl Ketone | Yields substantially pure 1-isomer. google.com |

Data adapted from historical patent literature describing novel synthetic methodologies. google.com

Analytical Reference Standards in Chemical Forensics and Quality Control

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. In chemical forensics and industrial quality control, such standards are indispensable for confirming the identity and purity of unknown samples or manufactured products.

While not as common as some other chemicals, this compound can serve as a critical analytical reference standard for its own identification. For a chemical manufacturer, a certified standard of this compound would be used in quality control protocols to verify the purity and identity of newly synthesized batches, ensuring they meet required specifications before being sold or used in subsequent reactions.

In a forensic context, while there is no indication that this compound is a controlled substance, its analogues or derivatives could potentially be encountered as designer drugs or metabolic byproducts. If an unknown substance were suspected to be this compound, a certified reference standard would be required for unambiguous identification using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. The availability of a pure standard allows for direct comparison of properties like retention time and mass fragmentation patterns, ensuring accurate and legally defensible identification.

Theoretical Contributions to Fundamental Naphthalene Chemistry

Theoretical and computational chemistry provides profound insights into the fundamental properties of naphthalene and its derivatives. acs.orgresearchgate.net These studies complement experimental findings by elucidating reaction mechanisms, predicting molecular structures, and explaining observed reactivity. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and energetics of naphthalene systems. acs.orgresearchgate.net

One area of significant theoretical contribution is the study of reaction mechanisms. For instance, computational studies have been used to explore the oxidation mechanisms of naphthalene initiated by hydroxyl (OH) radicals in the gas phase. acs.org By using DFT and other high-level theories, researchers can map out potential energy surfaces, identify transition states, and calculate kinetic rate constants, providing a detailed understanding of atmospheric degradation pathways for naphthalene. acs.org These studies have determined that OH-addition reactions upon the naphthalene ring are characterized by specific energy barriers, which influence the subsequent degradation products. acs.org

Theoretical models have also been applied to understand the reactivity and dynamic behavior of naphthalene in organometallic complexes. researchgate.net DFT calculations have successfully predicted the geometries and activation barriers for the migration of metal fragments, such as chromium tricarbonyl (Cr(CO)3), between the rings of the naphthalene ligand. researchgate.net Furthermore, these computational approaches can predict the selectivity of chemical reactions like lithiation, indicating which positions on the naphthalene ring are most susceptible to substitution based on kinetic and thermodynamic factors. researchgate.net Such theoretical predictions are invaluable for designing synthetic routes and developing new catalysts. researchgate.net

| Area of Study | Computational Method | Key Findings | References |

|---|---|---|---|

| Oxidation Mechanisms | Density Functional Theory (DFT), RRKM Theory | Elucidation of OH-radical addition pathways and estimation of kinetic rate constants for atmospheric degradation. | acs.org |

| Organometallic Complexes | Density Functional Theory (DFT) | Calculated reaction paths and activation barriers for haptotropic rearrangements in naphthalene transition metal complexes. Predicted selectivity of metallation reactions. | researchgate.net |

| Thermodynamic Properties | Regular Solution Theory | Prediction of activity coefficients and solubility of naphthalene in various solvents. | researchgate.net |

| Ion Fragmentation | DFT and RRKM Modeling | Mapping the fragmentation mechanisms of the naphthalene radical cation in mass spectrometry. | researchgate.net |

Future Research Avenues and Emerging Methodologies in Naphthyl Ketone Chemistry

The field of naphthyl ketone chemistry is continually evolving, with future research focused on developing more efficient, sustainable, and innovative synthetic methodologies. researchgate.netscripps.edu A primary goal is to move beyond traditional multi-step syntheses toward more direct and atom-economical approaches. researchgate.net

One promising research avenue is the advancement of tandem and cascade reactions, which allow for the construction of complex molecular architectures from simple precursors in a single operation. researchgate.net Palladium-catalyzed reactions, for example, have emerged as a powerful strategy for generating polysubstituted naphthalene derivatives. researchgate.net Future work will likely focus on expanding the scope of these catalytic systems, exploring new metal catalysts, and developing ligandless and base-free conditions to enhance the sustainability of these processes. researchgate.net

The development of novel methods for C-H bond activation represents a paradigm shift in organic synthesis and holds immense potential for naphthyl ketone chemistry. scripps.edu Recently developed catalytic systems can now target previously inaccessible C-H bonds within ketone structures, allowing for direct functionalization without the need for pre-installed directing groups or functional handles. scripps.edu Applying these groundbreaking C-H activation techniques to naphthyl ketones could streamline the synthesis of complex pharmaceutical intermediates and other valuable compounds, making the process quicker, cheaper, and more environmentally friendly. scripps.edu

Furthermore, there is growing interest in asymmetric synthesis to produce enantiomerically pure naphthyl ketones, which is crucial for pharmaceutical applications. nih.gov The design and application of new chiral organocatalysts, such as bifunctional cinchona alkaloid derivatives, are enabling highly enantioselective reactions for the synthesis of chiral β-naphthyl-β-sulfanyl ketones. nih.gov Future research will continue to push the boundaries of catalyst design to achieve even higher levels of stereocontrol in the synthesis of complex naphthyl ketone derivatives. The creation of new methods for preparing key synthetic building blocks, such as naphthyl amines from unsaturated dicarbonyl precursors, will also facilitate the synthesis of diverse and complex molecules. rsc.orgresearchgate.net

| Methodology | Description | Potential Impact | References |

|---|---|---|---|

| Tandem Cyclization / Annulation Reactions | Constructing the naphthalene ring system from simpler, non-aromatic precursors in a single synthetic operation. | Increases efficiency and reduces step count compared to traditional methods. | researchgate.net |

| Palladium-Catalyzed Functionalization | Using palladium catalysts to form new C-C and C-heteroatom bonds on the naphthalene core. | Offers a versatile route to highly substituted naphthalene derivatives. | researchgate.net |